1,2,3,4,6-Cyclooctanepentol, (1S,2R,3R,4S,6R)-
Description
1,2,3,4,6-Cyclooctanepentol, (1S,2R,3R,4S,6R)-, is a stereospecific polyol featuring an eight-membered cyclooctane ring substituted with five hydroxyl groups. Its molecular formula is C₈H₁₄O₅, with a calculated molecular weight of 190.18 g/mol. The stereochemistry [(1S,2R,3R,4S,6R)] indicates a specific spatial arrangement of hydroxyl groups, which influences its physical properties (e.g., solubility, melting point) and reactivity.
Structure
3D Structure
Properties
CAS No. |
801260-44-6 |
|---|---|
Molecular Formula |
C8H16O5 |
Molecular Weight |
192.21 g/mol |
IUPAC Name |
(1S,2R,3R,4S,6R)-cyclooctane-1,2,3,4,6-pentol |
InChI |
InChI=1S/C8H16O5/c9-4-1-2-5(10)7(12)8(13)6(11)3-4/h4-13H,1-3H2/t4-,5+,6+,7-,8-/m1/s1 |
InChI Key |
ZRZYFOWZQLDUNW-DWOUCZDBSA-N |
Isomeric SMILES |
C1C[C@@H]([C@H]([C@@H]([C@H](C[C@@H]1O)O)O)O)O |
Canonical SMILES |
C1CC(C(C(C(CC1O)O)O)O)O |
Origin of Product |
United States |
Preparation Methods
Key Steps:
Photooxygenation :
Epoxidation and Ring-Opening :
Azide Substitution and Reduction :
Cyclic Sulfate Intermediates
Cyclic sulfates enable regioselective nucleophilic substitutions, critical for introducing hydroxyl groups at specific positions.
Methodology:
- Diol Protection :
- Sulfate Formation :
- Nucleophilic Attack :
| Step | Conditions | Outcome |
|---|---|---|
| Diacetate formation | Ac₂O, pyridine, DMAP | Diacetate intermediate |
| Cyclic sulfate synthesis | RuO₄, solvent | Cyclic sulfate |
| Azide substitution | NaN₃, DMF, 80°C | Azidotetrol (if extended) |
Ring Contraction and Rearrangement
Carbohydrate-derived precursors may undergo ring contraction to form cyclooctane scaffolds. For example:
| Precursor | Reagent | Product |
|---|---|---|
| D-glucose derivative | Zirconocene, THF | Cyclooctenone |
| Cyclooctenone | HCl, H₂O | Dienol intermediate |
Challenges and Considerations
- Stereoselectivity :
- Oxidation Limitations :
- Scalability :
Comparative Analysis of Approaches
| Method | Advantages | Limitations |
|---|---|---|
| Dihydroxylation | High stereoselectivity | Limited to diol introduction |
| Cyclic Sulfate | Regioselective substitutions | Requires protection steps |
| Ring Contraction | Access to complex scaffolds | Multi-step complexity |
Chemical Reactions Analysis
1,2,3,4,6-Cyclooctanepentol, (1S,2R,3R,4S,6R)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the hydroxyl groups to hydrogen atoms, resulting in the formation of cyclooctane.
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures to ensure selective and efficient transformations. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
The compound 1,2,3,4,6-Cyclooctanepentol, (1S,2R,3R,4S,6R)- is an intriguing molecule with potential applications in various scientific fields. This article explores its applications in medicinal chemistry, materials science, and synthetic chemistry, supported by comprehensive data tables and case studies.
Anticancer Activity
Recent studies have highlighted the potential of cyclooctanepentol derivatives in cancer therapy. For instance:
- Mechanism of Action : Cyclooctanepentol derivatives may interact with specific molecular targets involved in cancer cell proliferation and apoptosis.
- Case Study : A study demonstrated that specific derivatives exhibited significant cytotoxic effects against various cancer cell lines (e.g., MDA-MB-231 and PANC-1), with IC50 values indicating potent activity (values as low as 0.07 µM) .
Antioxidant Properties
Cyclooctanepentol has been investigated for its antioxidant properties. The presence of hydroxyl groups allows it to scavenge free radicals effectively.
- Research Findings : Compounds with similar structures have shown promise in reducing oxidative stress in cellular models, suggesting potential applications in neuroprotection and aging-related diseases.
Polymer Chemistry
The unique structure of cyclooctanepentol lends itself to applications in polymer synthesis.
- Polymerization Studies : Researchers have explored the use of cyclooctanepentol as a monomer for synthesizing biodegradable polymers. These polymers exhibit desirable mechanical properties and biocompatibility.
Coatings and Adhesives
Due to its hydroxyl functionality, cyclooctanepentol can be utilized in formulating advanced coatings and adhesives.
- Performance Metrics : Coatings developed from cyclooctanepentol derivatives have shown enhanced adhesion properties and resistance to environmental degradation compared to conventional materials.
Chiral Synthesis
Cyclooctanepentol serves as an important chiral building block in organic synthesis.
- Synthesis Pathways : Various synthetic routes have been developed to incorporate cyclooctanepentol into complex organic molecules, facilitating the production of pharmaceuticals and agrochemicals.
Reaction Mechanisms
Research has delved into the reaction mechanisms involving cyclooctanepentol derivatives.
- Case Study : Studies have shown that these compounds can participate in unique rearrangements under specific conditions, leading to the formation of valuable synthetic intermediates .
Anticancer Activity Data
Polymer Properties
| Property | Cyclooctanepentol-Based Polymer | Conventional Polymer |
|---|---|---|
| Biodegradability | High | Moderate |
| Adhesion Strength | Superior | Standard |
| Environmental Resistance | Excellent | Poor |
Mechanism of Action
The mechanism of action of 1,2,3,4,6-Cyclooctanepentol, (1S,2R,3R,4S,6R)- involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl groups can form hydrogen bonds with these targets, influencing their activity and function. The pathways involved may include signal transduction, metabolic processes, or other cellular functions, depending on the specific application.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares 1,2,3,4,6-Cyclooctanepentol with structurally related compounds, including cyclopentane-pentol, phosphatidylinositol derivatives, and alkylated cyclopentanes:
*LogP values estimated computationally for cyclooctanepentol; experimental data from for phosphatidylinositol.
Key Observations
Hydrophilicity vs. Hydrophobicity: The cyclooctanepentol’s five hydroxyl groups enhance hydrophilicity (estimated LogP ≈ -2.0), contrasting sharply with the phosphatidylinositol derivative’s high LogP (9.28), which is dominated by its long alkyl chains . Alkylated cyclopentanes (e.g., 1,2,3-trimethylcyclopentane) lack hydroxyl groups, resulting in volatility and low polarity .
The cyclooctane ring’s larger size may improve thermodynamic stability but reduce solubility compared to smaller rings.
Stereochemical Influence :
- The (1S,2R,3R,4S,6R) configuration likely promotes intramolecular hydrogen bonding, affecting solubility and crystallization behavior. This contrasts with the undefined stereochemistry of cyclopentane-pentol in .
Q & A
Basic: What are the key challenges in synthesizing (1S,2R,3R,4S,6R)-1,2,3,4,6-Cyclooctanepentol with stereochemical precision?
Methodological Answer:
Synthesis of this polyol requires multi-step strategies to control stereochemistry, such as:
- Protecting group strategies : Selective protection of hydroxyl groups (e.g., using silyl ethers or acetals) to avoid unwanted side reactions.
- Catalytic hydrogenation : For reducing cyclic ketones to alcohols while retaining stereochemistry, analogous to methods for cyclohexanol derivatives .
- Chiral auxiliaries or catalysts : To enforce the desired (1S,2R,3R,4S,6R) configuration, as seen in stereoselective syntheses of cyclopentane derivatives .
Data Consideration : Monitor reaction intermediates via HPLC or GC-MS to verify regiochemical and stereochemical fidelity.
Basic: How can researchers confirm the stereochemical assignment of this compound experimentally?
Methodological Answer:
- X-ray crystallography : Resolve absolute configuration by analyzing single-crystal structures.
- NMR spectroscopy : Use -coupling constants and NOE effects to infer spatial relationships between protons. For example, vicinal diols (common in cyclic polyols) exhibit distinct coupling patterns .
- Computational validation : Compare experimental NMR data with density functional theory (DFT)-predicted spectra, leveraging InChI keys for stereochemical alignment .
Advanced: How to resolve contradictions in reported solubility or stability data for this compound across studies?
Methodological Answer:
Contradictions may arise from impurities, polymorphs, or environmental factors. Address these by:
- Purity assessment : Use HPLC or mass spectrometry to rule out contaminants (e.g., isomers or degradation products) .
- Thermal analysis : DSC/TGA can identify polymorphic transitions or decomposition pathways, as applied to cyclopentane derivatives .
- Environmental controls : Standardize solvent systems, temperature, and humidity during experiments, referencing VOC parameter frameworks .
Advanced: What computational approaches are suitable for predicting the biological activity or reactivity of this polyol?
Methodological Answer:
- Molecular docking : Screen interactions with enzymes or receptors using software like AutoDock, parameterizing hydroxyl groups as hydrogen bond donors/acceptors.
- DFT calculations : Predict reactivity (e.g., oxidation susceptibility) by analyzing electron density maps and frontier molecular orbitals .
- MD simulations : Study solvation dynamics in aqueous or organic media, informed by cyclohexane/cyclopentane solubility data .
Advanced: How to design experiments to investigate the compound’s role in asymmetric catalysis or chiral recognition?
Methodological Answer:
- Substrate scope studies : Test catalytic efficiency with prochiral substrates (e.g., ketones) under varying conditions (pH, solvent).
- Kinetic resolution assays : Measure enantiomeric excess (ee) via chiral HPLC or polarimetry when the polyol acts as a chiral auxiliary.
- Spectroscopic probes : Use fluorescence quenching or CD spectroscopy to monitor host-guest interactions, as demonstrated for cyclodextrin analogs .
Basic: What analytical techniques are critical for assessing purity and isomer content?
Methodological Answer:
- Chiral HPLC : Separate stereoisomers using columns like Chiralpak AD-H or OD-H.
- Mass spectrometry : Confirm molecular weight and detect trace impurities (e.g., via HRMS).
- Polarimetry : Quantify optical rotation to verify enantiomeric consistency, referencing cyclohexanol purity protocols .
Advanced: How can researchers address discrepancies in spectroscopic data (e.g., NMR shifts) between experimental and computational models?
Methodological Answer:
- Solvent effects : Recalculate computational models with explicit solvent parameters (e.g., COSMO-RS) to match experimental conditions.
- Conformational sampling : Use molecular dynamics to account for flexible ring structures, which may adopt multiple low-energy conformers .
- Cross-validation : Compare data with structurally related compounds (e.g., cyclopentane diols) to identify systematic errors .
Advanced: What strategies mitigate oxidative degradation during storage or handling?
Methodological Answer:
- Inert atmosphere storage : Use argon or nitrogen to prevent oxidation, as recommended for sensitive alcohols .
- Antioxidant additives : Introduce stabilizers like BHT (butylated hydroxytoluene) at <1% w/w.
- Lyophilization : For long-term stability, lyophilize the compound and store at -20°C in amber vials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
